molecular formula C24H26N4O3S B14967444 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B14967444
M. Wt: 450.6 g/mol
InChI Key: FBJVCPWCSKINSN-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of structural elements, including a benzodioxepin ring, a triazole ring, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxepin ring, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the tetrahydronaphthalene moiety via a sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl and triazole groups.

    Medicine: The compound has potential as a therapeutic agent due to its unique structural features, which may allow it to interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin derivatives: These compounds share the benzodioxepin ring but differ in other structural elements.

    Triazole-containing compounds: These compounds feature the triazole ring but may have different substituents.

    Tetrahydronaphthalene derivatives: These compounds include the tetrahydronaphthalene moiety but vary in other parts of the molecule.

Uniqueness

What sets 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide apart is the combination of these three distinct structural elements in a single molecule

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C24H26N4O3S/c1-28-23(17-10-11-20-21(14-17)31-13-5-12-30-20)26-27-24(28)32-15-22(29)25-19-9-4-7-16-6-2-3-8-18(16)19/h2-3,6,8,10-11,14,19H,4-5,7,9,12-13,15H2,1H3,(H,25,29)

InChI Key

FBJVCPWCSKINSN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCC3=CC=CC=C23)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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